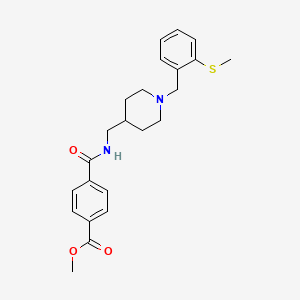

(E)-3-(2,4-二氯苯基)-1-苯基丙-2-烯-1-酮

描述

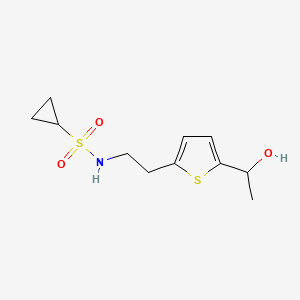

The compound "(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities and significant potential in medicinal chemistry. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound contains a 2,4-dichlorophenyl group and a phenyl group attached to the α and β carbon atoms, respectively, of the prop-2-en-1-one moiety.

Synthesis Analysis

The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, where an acetophenone derivative is condensed with an aldehyde in the presence of a base. For instance, the synthesis of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol .

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often confirmed by spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined using single-crystal X-ray diffraction, revealing an orthorhombic crystal system . The geometrical parameters obtained from XRD studies are typically in agreement with those calculated using density functional theory (DFT) methods .

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, nucleophilic additions, and serve as precursors for the synthesis of heterocyclic compounds. The reactivity of these molecules can be influenced by the substituents on the aromatic rings, as indicated by molecular docking studies that suggest potential inhibitory activity against specific enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives can be explored through computational methods such as DFT. These studies provide insights into the electronic properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of the molecule's chemical reactivity . The molecular electrostatic potential (MEP) maps can reveal regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . Additionally, the hyperpolarizability values reported for these compounds suggest their potential as nonlinear optical (NLO) materials .

科学研究应用

分子结构分析

该化合物已成为详细结构分析的主题。Mary 等人 (2015) 使用 FT-IR、NBO、HOMO 和 LUMO、MEP 和超极化率分析报告了其分子结构。这项综合研究揭示了分子振动波数、几何参数和稳定性的见解 (Mary 等人,2015)。

合成和取代效应

Balaji 等人 (2015) 合成了一系列取代的 (E)-1-(4-氟-3-甲基苯基)-3-苯基丙-2-烯-1-酮化合物。他们的研究重点是取代基的影响,通过光谱数据进行分析,并与 Hammett 取代基常数相关 (Balaji 等人,2015)。

抗菌活性

Balaji 等人 (2016) 的一项研究合成了取代的 (E)-1-(5-氯-2-羟基苯基)-3-苯基丙-2-烯-1-酮化合物,并评估了它们的抗菌活性。该研究强调了某些取代化合物在表现出显着抗菌特性的潜力 (Balaji 等人,2016)。

光谱研究

已深入研究了类似化合物的 FT-IR、拉曼、核磁共振和紫外-可见光谱等光谱性质。Abbas 等人 (2014) 在量子化学研究的基础上研究了这些性质,为这些化合物的分子结构和行为提供了重要的见解 (Abbas 等人,2014)。

非线性光学性质

Shkir 等人 (2019) 的研究重点是非中心对称给体-受体构型查耳酮衍生物的非线性光学性质。他们的研究结果表明,包括 (E)-3-(2,4-二氯苯基)-1-苯基丙-2-烯-1-酮变体的这些化合物,由于其光电和电荷传输特性,可能有利于半导体器件 (Shkir 等人,2019)。

化学合成中的催化活性

在另一项研究中,研究了固体酸性 FeCl3/膨润土催化剂在一些 (E)-1-(2,4-二甲基噻唑-5-基)-3-苯基丙-2-烯-1-酮合成中的催化活性。Balaji 等人 (2020) 进行的这项研究展示了该化合物在绿色化学和高效合成技术中的潜在应用 (Balaji 等人,2020)。

安全和危害

The safety data sheet for a similar compound, 5-(3,4-Dichlorophenyl)furfural, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The synthetic chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one did not present a severe risk of toxicity, such as genetic mutation or cardiotoxicity .

未来方向

The potential of “(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one” as a drug candidate for COVID-19 has been suggested . Further experimental and theoretical studies are needed to confirm its stability, structural and electronic properties . The compound’s ability to modulate antibiotics against bacterial strains also suggests potential applications in combating bacterial resistance .

属性

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-8-6-11(14(17)10-13)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZFXZLJBACNX-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508597.png)

![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2508602.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)